REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=2)=[CH:6][CH:5]=1)([O-])=O>[Pt].C(O)C>[F:19][C:18]([F:20])([F:21])[O:17][C:14]1[CH:13]=[CH:12][C:11]([O:10][C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
270 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 hours under hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
The residue obtained by concentration of the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(OC2=CC=C(N)C=C2)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.54 g | |
YIELD: PERCENTYIELD | 93.9% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |